Org 6216; Rimexel

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Rimexolone involves several key steps:

Industrial Production Methods

Industrial production of Rimexolone follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent quality control measures to maintain consistency and efficacy of the final product.

化学反応の分析

Types of Reactions

Rimexolone undergoes several types of chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones.

Methylation: Introduction of methyl groups to enhance stability and activity.

Dehydrogenation: Removal of hydrogen atoms to form double bonds.

Common Reagents and Conditions

Lithium diisopropylamide (LDA): Used for methylation reactions.

Chromic acid: Employed in oxidation reactions.

Dichlorodicyanobenzoquinone: Utilized for dehydrogenation processes.

Potassium hydroxide: Applied in hydrolysis reactions.

Major Products Formed

The major products formed from these reactions include various intermediates leading to the final compound, Rimexolone, which is characterized by its anti-inflammatory properties.

科学的研究の応用

"Org 6216" refers to the compound Rimexolone, a corticosteroid . Rimexolone is used to treat inflammation in the eye and is marketed as a 1% eye drop solution under the trade name Vexol . Corticosteroids such as rimexolone are used to prevent and reduce inflammation following cataract surgery . They can also reduce inflammation and edema in other infections, but may lead to immune suppression and worsening infection .

Brand names

Uses of Rimexolone

- It can treat inflammation in the eye .

- It can treat anterior uveitis .

- It can treat postoperative inflammation following ocular surgery .

Rimexolone and Ocular health

- Post-operative inflammation: Non‐steroidal anti‐inflammatory drugs (NSAIDs) and corticosteroids are used to prevent and reduce inflammation following cataract surgery .

- Cystoid Macular Edema (CME): Participants treated with an NSAID alone had a lower risk of developing CME compared with those treated with a corticosteroid alone .

- Corneal Edema: There was a higher instance of corneal edema in the group that received a combination of NSAIDs and corticosteroids .

Clinical Trials

Rimexolone has been evaluated in clinical trials for its effectiveness and safety . These trials often compare rimexolone to other treatments to determine its efficacy in specific conditions .

Table: Rimexolone Details

Adverse effects

作用機序

Rimexolone exerts its effects by binding to glucocorticoid receptors, acting as an agonist . This interaction leads to the inhibition of phospholipase A2 and the subsequent reduction in the biosynthesis of prostaglandins and leukotrienes . These actions result in decreased inflammation and immune response .

類似化合物との比較

Similar Compounds

Prednisolone: Another glucocorticoid with similar anti-inflammatory properties.

Triamcinolone: Used for its potent anti-inflammatory effects in various conditions.

Flunisolide: A glucocorticoid used in the treatment of asthma and allergic rhinitis.

Uniqueness of Rimexolone

Rimexolone is unique due to its minimal systemic effects and high persistence at the site of application . It is particularly effective in managing ocular inflammation with a lower risk of side effects compared to other glucocorticoids .

特性

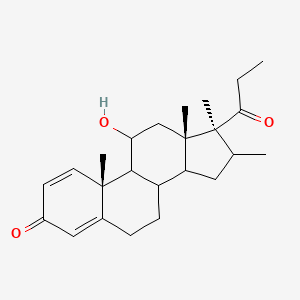

分子式 |

C24H34O3 |

|---|---|

分子量 |

370.5 g/mol |

IUPAC名 |

(10R,13S,17S)-11-hydroxy-10,13,16,17-tetramethyl-17-propanoyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C24H34O3/c1-6-20(27)24(5)14(2)11-18-17-8-7-15-12-16(25)9-10-22(15,3)21(17)19(26)13-23(18,24)4/h9-10,12,14,17-19,21,26H,6-8,11,13H2,1-5H3/t14?,17?,18?,19?,21?,22-,23-,24+/m0/s1 |

InChIキー |

QTTRZHGPGKRAFB-QWTDFWKNSA-N |

異性体SMILES |

CCC(=O)[C@]1(C(CC2[C@@]1(CC(C3C2CCC4=CC(=O)C=C[C@]34C)O)C)C)C |

正規SMILES |

CCC(=O)C1(C(CC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。